![molecular formula C18H14ClFN2O2 B5662455 2-(2-chloro-6-fluorobenzyl)-6-(3-methoxyphenyl)-3(2H)-pyridazinone](/img/structure/B5662455.png)
2-(2-chloro-6-fluorobenzyl)-6-(3-methoxyphenyl)-3(2H)-pyridazinone
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Overview
Description
Synthesis Analysis
Pyridazinone derivatives, including those related to the target compound, are synthesized using various chemical methods. For instance, Kunitomo et al. (2014) discuss the optimization of pyridazinone-based phosphodiesterase inhibitors using structure-based drug design, highlighting the complexity and precision required in synthesizing these compounds (Kunitomo et al., 2014). El Kalai et al. (2023) describe the synthesis and characterization of a new pyridazin-3(2H)-one derivative, providing insights into the synthetic pathways that might be relevant for the target compound (El Kalai et al., 2023).
Molecular Structure Analysis
The molecular structure of pyridazinone derivatives is typically analyzed using techniques like X-ray crystallography and computational methods. For example, El Kalai et al. (2023) used density functional theory (DFT) and molecular docking analysis to study the physicochemical properties and pharmaceutical effectiveness of their synthesized compound (El Kalai et al., 2023).
Chemical Reactions and Properties
Pyridazinones undergo various chemical reactions, reflecting their reactivity and interaction with different chemical agents. Soliman and El-Sakka (2011) detailed the synthesis of pyridazinone derivatives and their subsequent reactions, offering a glimpse into the chemical behavior and versatility of these compounds (Soliman & El-Sakka, 2011).
properties
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methyl]-6-(3-methoxyphenyl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN2O2/c1-24-13-5-2-4-12(10-13)17-8-9-18(23)22(21-17)11-14-15(19)6-3-7-16(14)20/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJHIJIFUYUYPAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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